![molecular formula C17H16N2O5 B11650563 N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide](/img/structure/B11650563.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide
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Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide is a synthetic organic compound that features a benzodioxin ring fused with a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with ethylamine and 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and large-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-aminobenzamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: A structurally related compound with similar chemical properties.
2,3-Dihydro-1,4-benzodioxin-6-yl benzenesulfonamide: Another compound with a benzodioxin ring, used in medicinal chemistry.
Ethyl 1,4-benzodioxan-2-carboxylate: A related ester compound used in organic synthesis.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-3-nitrobenzamide is unique due to the presence of both a benzodioxin ring and a nitrobenzamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H16N2O5 |
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Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N2O5/c1-11(16-10-23-14-7-2-3-8-15(14)24-16)18-17(20)12-5-4-6-13(9-12)19(21)22/h2-9,11,16H,10H2,1H3,(H,18,20) |
InChI Key |
QAUMHRBQSUPHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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